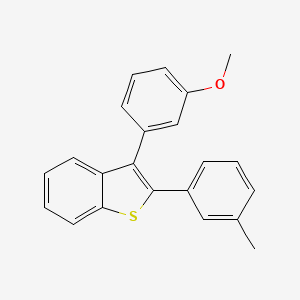
3-(3-Methoxyphenyl)-2-(3-methylphenyl)-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxyphenyl)-2-(3-methylphenyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of methoxy and methyl substituents on the phenyl rings attached to the benzothiophene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-2-(3-methylphenyl)-1-benzothiophene can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses palladium catalysts and boronic acids or esters as reagents. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions. The process would be optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methoxyphenyl)-2-(3-methylphenyl)-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-(3-Methoxyphenyl)-2-(3-methylphenyl)-1-benzothiophene has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 3-(3-Methoxyphenyl)-2-(3-methylphenyl)-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to changes in cellular signaling and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Methoxyphenyl)-1-benzothiophene
- 2-(3-Methylphenyl)-1-benzothiophene
- 3-(4-Methoxyphenyl)-2-(4-methylphenyl)-1-benzothiophene
Uniqueness
3-(3-Methoxyphenyl)-2-(3-methylphenyl)-1-benzothiophene is unique due to the specific positioning of the methoxy and methyl groups on the phenyl rings. This structural arrangement can influence its chemical reactivity, physical properties, and biological activity, distinguishing it from other benzothiophene derivatives.
Propriétés
Numéro CAS |
61078-02-2 |
|---|---|
Formule moléculaire |
C22H18OS |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
3-(3-methoxyphenyl)-2-(3-methylphenyl)-1-benzothiophene |
InChI |
InChI=1S/C22H18OS/c1-15-7-5-9-17(13-15)22-21(16-8-6-10-18(14-16)23-2)19-11-3-4-12-20(19)24-22/h3-14H,1-2H3 |
Clé InChI |
LXCQARBECVRJGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=C(C3=CC=CC=C3S2)C4=CC(=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


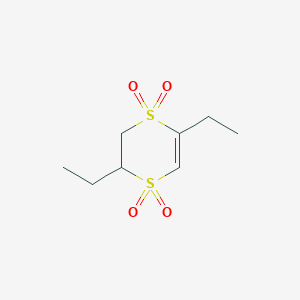
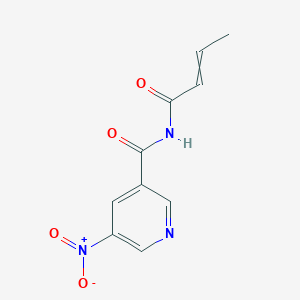
![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
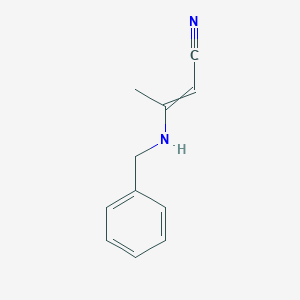
![2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole](/img/structure/B14606659.png)
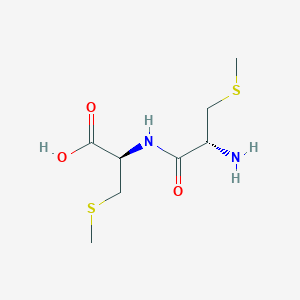



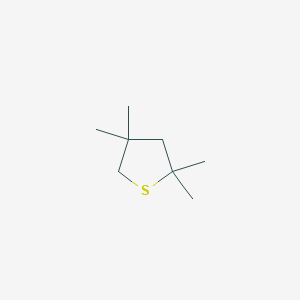
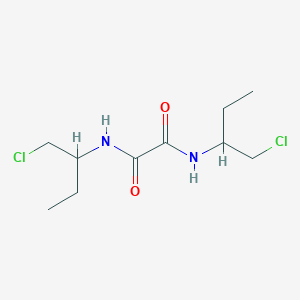

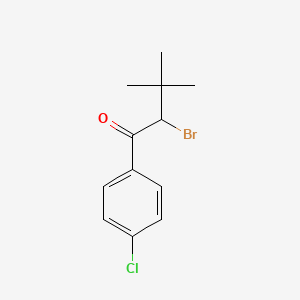
![1H-Pyrrolo[3,2-g]isoquinoline, 7-acetyl-5,6,7,8-tetrahydro-8-methyl-](/img/structure/B14606712.png)
